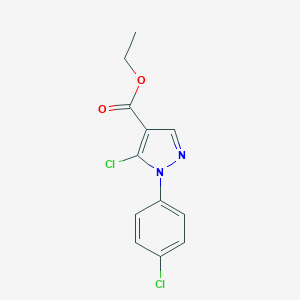

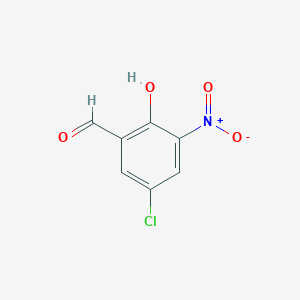

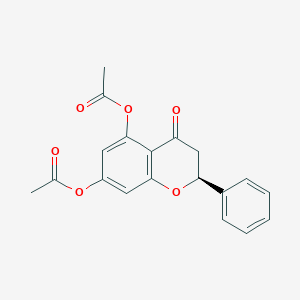

(S)-4-Oxo-2-phenylchroman-5,7-diyl diacetate

Vue d'ensemble

Description

Diacetate compounds are generally derived from acetic acid and are used in a variety of applications, including as solvents, plasticizers, and chemical intermediates . They are often involved in reactions with other substances to form new compounds .

Synthesis Analysis

The synthesis of diacetate compounds often involves the reaction of the parent compound with acetic anhydride . For example, cellulose diacetate can be synthesized from pure cellulose obtained from waste materials through a heterogeneous acetylation reaction with acetic anhydride .

Molecular Structure Analysis

The molecular structure of diacetate compounds typically includes two acetyl groups attached to the parent molecule . The exact structure can vary depending on the parent compound and the specific locations of the acetyl groups .

Chemical Reactions Analysis

Diacetate compounds can participate in a variety of chemical reactions. For example, they can undergo hydrolysis to form the parent compound and acetic acid . They can also react with other substances to form new compounds .

Physical And Chemical Properties Analysis

Diacetate compounds typically have properties such as being resistant to dilute alkalis and dry-cleaning solvents, degrading in acids and concentrated alkalis, and being soluble in acetone, alcohol, phenol, and chloroform .

Applications De Recherche Scientifique

1. Cellulose Diacetate Aerogels

- Application Summary: Cellulose diacetate aerogels (CDAAs) are being researched for their potential applications due to their low drying shrinkage, exceptional thermal insulation, and superior mechanical strength .

- Methods of Application: The low drying shrinkage of CDAAs is attributed to their relative strong networking skeletons, which are greatly formed by tert-butanol solvent exchange in exerting the interaction of reducing the surface tension force .

- Results or Outcomes: The as-prepared CDAAs possess an abundant three-dimensional networking structure whose pore size is concentrated in the diameter range of 50 nm. This is beneficial for improving the thermal insulation performance (thermal conductivity of 0.021 W m −1 K −1 at ambient environmental and pressure conditions). The optimal compressive stresses of CDAAs at 3% and 5% strain are 0.22 and 0.27 MPa respectively, indicating a mechanically well robustness .

2. Sustainable Synthesis Approach for Cellulose Acetate

- Application Summary: A more sustainable synthesis approach for cellulose acetate using the DBU/CO2 switchable solvent system is being explored .

- Methods of Application: This process involves an efficient homogeneous cellulose acetylation process without the need of any additional catalyst or activation step using the DBU/CO2 switchable solvent system. Vinyl acetate was used as a more benign acetylation agent under mild conditions and straightforward recyclability of all employed components was demonstrated with high recycling ratios (87.0–98.9%) .

- Results or Outcomes: Less cellulose backbone degradation compared to a cellulose acetate sample synthesized by the Acetic Acid Process from the same cellulose source was shown by size exclusion chromatography ( Mn = 35 kDa vs. 12 kDa), which resulted in improved mechanical properties of solvent casted foils .

3. Flexible Distributed Feedback Lasers

- Application Summary: Distributed feedback (DFB) lasers, which are highly luminescent and flexible, have found applications in various fields .

- Methods of Application: The specific methods of application or experimental procedures for this application were not detailed in the source .

- Results or Outcomes: The outcomes of this application were not specified in the source .

4. Cellulose Diacetate Aerogels

- Application Summary: Cellulose diacetate aerogels (CDAAs) are being researched for their potential applications due to their low drying shrinkage, exceptional thermal insulation, and superior mechanical strength .

- Methods of Application: The low drying shrinkage of CDAAs is attributed to their relative strong networking skeletons, which are greatly formed by tert-butanol solvent exchange in exerting the interaction of reducing the surface tension force .

- Results or Outcomes: The as-prepared CDAAs possess an abundant three-dimensional networking structure whose pore size is concentrated in the diameter range of 50 nm. This is beneficial for improving the thermal insulation performance (thermal conductivity of 0.021 W m −1 K −1 at ambient environmental and pressure conditions). The optimal compressive stresses of CDAAs at 3% and 5% strain are 0.22 and 0.27 MPa respectively, indicating a mechanically well robustness .

Safety And Hazards

Orientations Futures

Propriétés

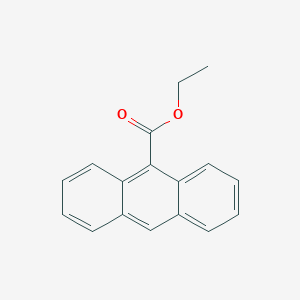

IUPAC Name |

[(2S)-5-acetyloxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-11(20)23-14-8-17(24-12(2)21)19-15(22)10-16(25-18(19)9-14)13-6-4-3-5-7-13/h3-9,16H,10H2,1-2H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOMNXCYSIYMOX-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C(=O)C[C@H](O2)C3=CC=CC=C3)C(=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424911 | |

| Record name | (S)-4-Oxo-2-phenylchroman-5,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Oxo-2-phenylchroman-5,7-diyl diacetate | |

CAS RN |

111441-88-4 | |

| Record name | (S)-4-Oxo-2-phenylchroman-5,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.